![molecular formula C9H6ClNO3 B2522845 2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid CAS No. 147253-34-7](/img/structure/B2522845.png)
2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid
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Description
The molecule “2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid” is a compound that contains a total of 20 atoms. It consists of 6 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . The chemical formula of this compound can be written as: C9H6ClNO3 .
Synthesis Analysis
Isoxazoles, such as the one , are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They are isolated and characterized by spectroscopic methods . The synthesis of isoxazoles has been a subject of research due to their synthetic availability, special chemical and biological properties, and widespread practical use .Molecular Structure Analysis
The molecular weight of “2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid” is determined by the sum of the atomic weights of each constituent element .Chemical Reactions Analysis
Isoxazoles are an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The compound “2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid” is a solid .Mechanism of Action
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a future direction in the synthesis of isoxazoles .
properties
IUPAC Name |
2-(4-chloro-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-2-1-3-7-9(5)6(11-14-7)4-8(12)13/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFGNRDJSKQROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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